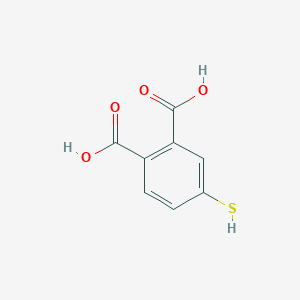

4-Mercaptophthalic acid

Description

Properties

IUPAC Name |

4-sulfanylphthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)5-2-1-4(13)3-6(5)8(11)12/h1-3,13H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUUAPPKEJXGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-79-4 | |

| Record name | 4-mercaptophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Mercaptobenzoic Acid

Established Synthetic Routes for 4-Mercaptobenzoic Acid and its Analogues

The synthesis of 4-MBA and related compounds can be achieved through various chemical pathways, starting from different precursors.

While 4-mercaptobenzoic acid itself is commonly synthesized from precursors like 4-chlorobenzoic acid or 4-bromothiophenol, the structurally related compound 4-amino-2-methoxybenzoic acid serves as a key starting material for more complex analogues. evitachem.comguidechem.com For instance, 4-amino-2-methoxybenzoic acid is a precursor for the synthesis of 4-amino-2-methoxy-5-mercaptobenzoic acid, an important impurity and intermediate in the production of the antipsychotic drug Amisulpride. chemicalbook.com The synthesis can proceed via thiocyanation followed by hydrolysis. google.com Another related transformation is the conversion of 4-amino-2-methoxybenzoic acid to 4-amino-5-chloro-2-methoxybenzoic acid through chlorination. googleapis.com

Common synthetic routes to 4-mercaptobenzoic acid include:

From p-Chlorobenzoic Acid: A reaction involving p-chlorobenzoic acid and thiourea (B124793) in ethanol (B145695) with an iodine catalyst, followed by hydrolysis with sodium hydroxide (B78521) and subsequent acidification. guidechem.com

From 4-Cyanobenzene: This route involves the reaction of 4-cyanobenzene derivatives with potassium sulfide (B99878), followed by hydrolysis to yield the final product. evitachem.com

Grignard Reaction: A multi-step process starting with 4-bromothiophenol, which undergoes a Grignard reaction, followed by quenching with an ester and subsequent hydrolysis.

4-Amino-3-mercaptobenzoic acid is a crucial precursor for materials and medicinal chemistry. tandfonline.com An improved synthetic procedure has been developed to address environmental concerns and increase yield. tandfonline.comtandfonline.com The traditional synthesis could result in up to 20% of a disulfide by-product, which required the use of tin chloride for reduction. tandfonline.com

Derivatization Strategies of 4-Mercaptobenzoic Acid

The dual functionality of 4-MBA allows for its strategic derivatization into various functional materials, including polymeric scaffolds and thioester compounds.

A significant application of 4-MBA is its covalent attachment to polymers like chitosan (B1678972) to create "thiomers" with enhanced mucoadhesive properties. scilit.comrsc.orgrsc.org The synthesis of Chitosan-4-mercaptobenzoic acid (Chitosan-4-MBA) is achieved by forming an amide bond between the carboxylic acid group of 4-MBA and the primary amine groups on the chitosan backbone. rsc.orgresearchgate.net

This modification is designed to improve the interaction of the polymer with mucous membranes. researchgate.net The aromatic structure of the 4-MBA ligand results in a lower pKa value for the thiol group (determined to be 6.8), leading to higher reactivity compared to polymers modified with aliphatic thiols. rsc.orgresearchgate.net This enhanced reactivity promotes stronger mucoadhesion through thiol-disulfide exchange reactions with cysteine-rich domains in mucus. researchgate.net

| Property | Observation | Reference |

|---|---|---|

| Synthesis Method | Covalent attachment via amide bond formation between 4-MBA's -COOH and chitosan's -NH2. | rsc.org |

| Mucoadhesion | 60-fold more mucoadhesive compared to unmodified chitosan. | rsc.orgresearchgate.net |

| Viscosity Increase (vs. unmodified chitosan) | 2974-fold increase after 24 hours; 4487-fold increase after 48 hours. | rsc.orgresearchgate.net |

| Reactivity | Higher reactivity due to the aromatic thiol group's lower pKa (6.8). | rsc.orgresearchgate.net |

The carboxylic acid and thiol groups of 4-MBA can be selectively reacted to form various thioester derivatives, which are valuable intermediates in organic synthesis. evitachem.com

For Liquid Crystals: 4-Mercaptobenzoic acid is a key intermediate in the synthesis of ferroelectric liquid crystals. tandfonline.com The process involves the formation of thioester cores, which are critical to the mesogenic properties of the final materials. tandfonline.comtandfonline.com

For Peptide Synthesis: Thioesters of 4-MBA have been examined for their utility in Amino Thioacid Coupling (ATC), a method for chemoselective peptide bond formation. oup.com Among various aryl thioesters tested, the 4-MBA thioester provided the best coupling yield in the reaction with the thioacid form of leucine, demonstrating its effectiveness as a leaving group. oup.com

Aqueous S-Acylation: Thioesters can be prepared under aqueous conditions by reacting 4-mercaptobenzoic acid with sodium methyl acyl phosphates. rsc.org This biomimetic approach uses a borate (B1201080) buffer at pH 9.0 to promote the formation of the thiolate anion, which then reacts to form the S-acyl product with yields around 65%. rsc.org

Chemical Reactivity Studies of 4-Mercaptobenzoic Acid

The reactivity of 4-MBA is governed by its two principal functional groups, which can react independently or in concert. cymitquimica.com

Reactions of the Thiol Group: The sulfur atom is highly nucleophilic and susceptible to oxidation. chemicalland21.com It readily forms disulfide bonds in oxidative environments and has a strong affinity for metal surfaces like gold and titanium dioxide, where it can form stable self-assembled monolayers (SAMs). evitachem.comresearchgate.netmdpi.com The thiol group can also be alkylated to form ternary sulfonium (B1226848) salts. chemicalland21.com

Reactions of the Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols. evitachem.comcymitquimica.com In SAMs on conductive surfaces, the carboxylic acid head group can be reversibly protonated and deprotonated by applying an electric potential. researchgate.net

Combined Reactivity and Catalysis: The molecule as a whole is a versatile building block. chemicalland21.com Palladium catalysts have been used to achieve the S-benzylation of 4-mercaptobenzoic acid with benzyl (B1604629) alcohols in water, a reaction where the carboxylate anion is proposed to play a key role in the mechanism. rsc.org It also serves as a reactant in condensation reactions, for example with o-bromobenzoic acid in the presence of copper, to synthesize precursors for thioxanthone derivatives. google.com

| Functional Group | Reaction Type | Description | Reference |

|---|---|---|---|

| Thiol (-SH) | Oxidation | Forms disulfide bonds (-S-S-) in the presence of oxidizing agents. | evitachem.com |

| Metal Complexation | Forms self-assembled monolayers (SAMs) on metal surfaces (e.g., Au, TiO₂). | researchgate.netmdpi.com | |

| S-Alkylation / S-Benzylation | Acts as a nucleophile in reactions with alkyl halides or benzyl alcohols (Pd-catalyzed). | chemicalland21.comrsc.org | |

| Carboxylic Acid (-COOH) | Esterification | Reacts with alcohols to form esters. | evitachem.com |

| Deprotonation | Can be protonated/deprotonated by an electric field when part of a SAM. | researchgate.net |

Disulfide Bond Formation via Oxidation

The thiol group of 4-mercaptobenzoic acid is susceptible to oxidation, readily forming a disulfide linkage to yield 4,4'-dithiodibenzoic acid (DTDBA). This transformation is a common homocoupling reaction for thiols and can be achieved using a range of oxidizing agents. rsc.org The resulting disulfide, DTDBA, is a stable compound used in the development of porous coordination polymers and as a subject of study in biodegradation research. nih.govnih.gov

Several methods have been reported for the oxidation of 4-MBA:

Iodine Oxidation: A straightforward and efficient method involves dissolving 4-mercaptobenzoic acid in ethanol and adding a saturated solution of iodine (I₂), also in ethanol. The reaction proceeds until the characteristic brown color of iodine disappears, indicating its consumption. This method has been reported to produce 4,4'-dithiodibenzoic acid in high yield. fiu.edu

Photo-Fenton Process: The oxidation can be induced using a photo-Fenton reaction. In one study, a solution of 4-MBA was treated with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) and irradiated with a tungsten lamp. The reaction yield was found to be pH-dependent, with optimal results observed at a pH of 2.2. tsijournals.com

General Oxidizing Agents: Other common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) are also capable of converting 4-MBA to its corresponding disulfide. The choice of oxidant can be influenced by the desired reaction conditions and the presence of other functional groups.

The following table summarizes different methodologies for the synthesis of 4,4'-dithiodibenzoic acid from 4-mercaptobenzoic acid.

Oxidation of 4-Mercaptobenzoic Acid to 4,4'-Dithiodibenzoic Acid

| Oxidizing Agent | Solvent/Medium | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Ethanol | Slow addition of saturated I₂ solution | 86% | fiu.edu |

| H₂O₂ / Fe²⁺ (Photo-Fenton) | Aqueous | Irradiation with tungsten lamp, pH 2.2 | 33.1% | tsijournals.com |

| Air Oxidation | Borate Buffer | Standard air exposure | Not specified | rug.nl |

| Generic Oxidants | Not specified | Not specified | Not specified |

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-mercaptobenzoic acid can undergo esterification to form the corresponding esters, such as methyl 4-mercaptobenzoate. cymitquimica.comgoogle.com This reaction is important for modifying the solubility and reactivity of the molecule and for preparing intermediates for pharmaceuticals and functional materials. google.comtandfonline.com

A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Acid-Catalyzed Esterification: A widely cited method involves refluxing 4-mercaptobenzoic acid in anhydrous methanol (B129727) with a catalytic amount of concentrated sulfuric acid. Reaction times can be lengthy, with one study reporting a 16-hour reflux to obtain methyl 4-mercaptobenzoate. chemicalbook.com Another source notes a similar reaction time of 13 hours. google.com A significant challenge with this method is the potential for side reactions, specifically the methylation of the reactive thiol group under the acidic conditions. google.com

Chemoselective Reactions: The challenge of selectively esterifying the carboxylic acid without affecting the thiol group has led to investigations into alternative methods. Research into the use of dimethyl carbonate (DMC) as a reagent has shown that the choice of catalyst is crucial. When used with a K₂CO₃ catalyst, DMC causes both S-methylation and esterification of mercaptobenzoic acids. nih.gov This highlights the difficulty in achieving high chemoselectivity with certain catalyst systems.

The table below provides details on the esterification of 4-mercaptobenzoic acid.

Esterification of 4-Mercaptobenzoic Acid

| Reagents | Catalyst | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Methanol | Concentrated Sulfuric Acid | Reflux for 16 hours | Methyl 4-mercaptobenzoate | 38% | chemicalbook.com |

| Methanol | Sulfuric Acid | Reflux for 13 hours | Methyl 4-mercaptobenzoate | Not specified | google.com |

Coordination Chemistry and Metallosupramolecular Architectures of 4 Mercaptobenzoic Acid

Ligand Properties and Coordination Modes of 4-Mercaptobenzoic Acid

The dual functionality of 4-mercaptobenzoic acid allows it to act as a hybrid ligand, capable of binding to a wide range of metal ions. Its coordination behavior is diverse and highly dependent on the nature of the metal center, the reaction conditions, and the presence of other ligands. A key feature of its coordination chemistry is the ability to form extensive supramolecular structures through hydrogen bonding when the carboxylic acid group remains protonated. sunway.edu.my

Monodentate Coordination through Thiol (S) or Carboxylate (O)

4-Mercaptobenzoate (4-MBA) most commonly coordinates to metal centers in a monodentate fashion. sunway.edu.myresearchgate.net This binding can occur through either the sulfur atom of the thiolate group or, less frequently, through one of the oxygen atoms of the carboxylate group. sunway.edu.myresearchgate.net

S-Coordination: Coordination through the soft sulfur atom is the predominant monodentate mode, especially with soft metal ions like Au(I), Pd(II), and Pt(II). sunway.edu.my In these cases, the ligand binds to the metal center via the deprotonated thiolate group, leaving the carboxylic acid group available for further interactions, such as hydrogen bonding. sunway.edu.my

O-Coordination: Monodentate coordination through a carboxylate oxygen is less common but has been observed. sunway.edu.my This mode is typically found in complexes with hard metal ions that have a higher affinity for hard oxygen donors.

Bridging Coordination Modes

The bifunctional nature of 4-MBA makes it an excellent bridging ligand, capable of linking multiple metal centers to form coordination polymers and extended networks. sunway.edu.my The ligand can bridge metal centers using its two distinct functional groups. For instance, in heterobimetallic complexes, the soft thiol group might coordinate to a soft metal center (like Au(I)) while the hard carboxylate group binds to a hard metal center (like Zr(IV)). sunway.edu.my Furthermore, the carboxylate group itself can act as a bridge between two metal centers, a common motif in coordination polymer chemistry. scispace.com

Absence of S,O-Chelation in 3-/4-Mercaptobenzoate Isomers

A defining characteristic of the coordination chemistry of 4-mercaptobenzoate is the absence of S,O-chelation. sunway.edu.myresearchgate.netresearchgate.netresearchgate.net Unlike its isomer 2-mercaptobenzoic acid (thiosalicylic acid), where the thiol and carboxylate groups are adjacent and readily form a stable five-membered chelate ring with a single metal ion, the para separation of these functional groups in 4-MBA makes such intramolecular chelation sterically impossible. sunway.edu.my This geometric constraint forces the ligand to adopt monodentate or bridging coordination modes, which in turn facilitates the formation of supramolecular assemblies and coordination polymers. sunway.edu.my

Synthesis and Characterization of Metal Complexes

The versatile coordination modes of 4-MBA have been exploited to synthesize a variety of metal complexes with interesting structures and properties. The characterization of these complexes typically involves single-crystal X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.

Palladium(II) and Platinum(II) Complexes with 4-Mercaptobenzoic Acid

Palladium(II) and Platinum(II) complexes with 4-mercaptobenzoic acid have been synthesized, often resulting in supramolecular structures stabilized by hydrogen bonding. For example, the reaction of 4-MBA with cis-[M(PEt₃)₂Cl₂] (where M = Pd or Pt) yields square-planar complexes where the ligand is S-coordinated to the metal center. In the solid state, these complexes form hydrogen-bonded dimers through their carboxylic acid groups.

Mercaptobenzoic acid-palladium(0) complexes have also been shown to be active catalysts for S-benzylation reactions with benzylic alcohols in water. rsc.org These reactions are believed to proceed via an (η³-benzyl)palladium(II) cation intermediate. rsc.org The efficiency of the catalysis is influenced by the position of the carboxyl group, with ortho- and para-isomers showing smooth reactions. rsc.org

Table 1: Selected Palladium(II) and Platinum(II) Complexes with 4-Mercaptobenzoic Acid

| Complex Formula | Metal | Key Structural Feature | Reference |

|---|---|---|---|

| [Pd(SPhCO₂H)₂(PEt₃)₂] | Palladium(II) | S-coordination; forms hydrogen-bonded dimers. | acs.org |

| [Pt(SPhCO₂H)₂(PEt₃)₂] | Platinum(II) | S-coordination; forms hydrogen-bonded dimers. | acs.org |

| Pd(0)/4-MBA Catalyst System | Palladium(0) | Active catalyst for S-benzylation in water. | rsc.org |

Nickel(II) Macrocyclic Complexes Incorporating 4-Mercaptobenzoate

The 4-mercaptobenzoate ligand has been incorporated into dinuclear nickel(II) macrocyclic systems. acs.org In one study, the monodeprotonated 4-mercaptobenzoate ligand (Hmba⁻) was reacted with a macrocyclic complex, [Ni₂L(μ-Cl)]ClO₄, where L²⁻ is a 24-membered hexaazadithiophenolate macrocyclic ligand. acs.org The reaction resulted in the substitution of the bridging chloride ligand with the 4-mercaptobenzoate, which then acts as a μ₁,₃-carboxylato bridge between the two nickel(II) centers within the macrocycle. acs.org The resulting complex, [Ni₂L(Hmba)]⁺, encapsulates the mercaptobenzoate ligand, leaving the thiol group free and reactive. acs.org This free thiol group can then, for example, dimerize via disulfide bond formation in the presence of air or coordinate to other metal ions like Au(I). acs.org These findings demonstrate how 4-mercaptobenzoate can be used to functionalize pre-existing macrocyclic frameworks.

Table 2: Nickel(II) Macrocyclic Complex with 4-Mercaptobenzoate

| Complex Formula | Macrocyclic Ligand (L²⁻) | 4-MBA Coordination Mode | Key Finding | Reference |

|---|---|---|---|---|

| [Ni₂L(Hmba)]⁺ | 24-membered hexaazadithiophenolate | μ₁,₃-carboxylato bridge | Encapsulation of 4-MBA within a dinuclear Ni(II) macrocycle, leaving a reactive thiol group. | acs.org |

Compound Index

Heterobimetallic Complexes

The bifunctional nature of 4-mercaptobenzoic acid (4-MBA), possessing both a soft thiol (-SH) and a hard carboxylate (-COOH) group, makes it an exemplary ligand for constructing heterobimetallic complexes. sunway.edu.my This unique "hard-soft" character allows for the selective coordination of different metal ions at its distinct functional ends, facilitating the creation of early-late heterobimetallic structures. sunway.edu.myresearchgate.net The thiol group typically binds to softer metal ions like gold (Au), while the carboxylate group coordinates with harder metal centers such as zirconium (Zr) or platinum (Pt). sunway.edu.myacs.org

A notable example is the synthesis of a gold(I)/zirconium(IV) complex. The process begins with the creation of a mononuclear gold(I) complex, [Au(SC₆H₄-4-COOH)(PMe₂Ph)], which then acts as a metalloligand. This gold-containing ligand further reacts with a zirconium precursor to form the heterobimetallic complex [Cp*₂Zr{κ¹O-OOCC₆H₄-4-SAu(PMe₂Ph)}{κ²O,O′-OOCC₆H₄-4-SAu(PMe₂Ph)}]. acs.org In this structure, the gold atom is bound to the sulfur of the thiolate, while the zirconium center is coordinated by the oxygen atoms of the carboxylate groups. acs.org

Another significant class of heterobimetallic complexes involves the combination of platinum(IV) and gold(I) centers, which have been investigated for their potential as anticancer agents. unipd.it In these structures, a Pt(IV) precursor is linked to a Au(I)-N-heterocyclic carbene (NHC) scaffold via a 4-mercaptobenzoic acid-derived spacer. unipd.it This design strategy aims to combine the DNA-targeting capabilities of platinum with the thioredoxin reductase (TrxR) inhibiting properties of gold into a single molecule. unipd.it The synthesis is modular, allowing for variations in both the platinum and gold fragments to tune the compound's biological activity. unipd.it

The stepwise assembly is a key strategy for synthesizing these discrete bimetallic systems, preventing the formation of polymeric species and allowing for detailed structural and functional characterization. rsc.org

Organotin Complexes with Macrocyclic and Double-Cavity Structures

The reaction of 4-mercaptobenzoic acid with organotin compounds leads to the formation of intricate macrocyclic architectures. Specifically, self-assembly of dialkyltin moieties with 4-MBA can produce hexanuclear macrocycles with unique structural features. scispace.com

Research has revealed the formation of complexes with hydrophobic "pseudo-cage" or "double-cavity" structures. scispace.com For instance, the interaction of R₂SnCl₂ (where R = ethyl or n-propyl) with 4-mercaptobenzoic acid results in hexanuclear macrocycles. The molecular analyses of these compounds show that they form large, ring-like structures held together by Sn-O bonds from the carboxylate groups. scispace.com These macrocycles can possess significant internal cavities, creating a "double-cavity" appearance.

In triorganotin complexes, the interplay between monomeric and polymeric structures is a well-documented phenomenon, largely dictated by the steric bulk of the substituents on the tin atom. sunway.edu.my While extensive research exists on various organotin carboxylates forming clusters, ladders, and cages, the specific formation of double-cavity macrocycles with 4-MBA highlights the ligand's unique ability to direct complex supramolecular assemblies. scispace.comresearchgate.net

Structural Features of Selected 4-Mercaptobenzoic Acid Complexes

| Complex Type | Metal Centers | Key Structural Feature | Ligand Role | Reference |

|---|---|---|---|---|

| Heterobimetallic | Au(I), Zr(IV) | Discrete bimetallic complex with Au-S and Zr-O bonds. | Bifunctional linker connecting early and late transition metals. | acs.org |

| Heterobimetallic | Pt(IV), Au(I) | Pt and Au centers linked via an EDA-MBA spacer. | Covalent linker in a single prodrug molecule. | unipd.it |

| Organotin | Sn(IV) | Hexanuclear macrocycle with a hydrophobic "pseudo-cage". | Directs self-assembly into a large ring structure. | scispace.com |

| Organotin | Sn(IV) | Hexanuclear macrocycle with a "double-cavity" structure. | Forms the backbone of the macrocyclic assembly. | scispace.com |

Supramolecular Aggregation in Metal-4-Mercaptobenzoic Acid Systems

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in organizing metal-4-mercaptobenzoic acid complexes into higher-order supramolecular structures. These interactions, including hydrogen bonding and π-π stacking, dictate the final solid-state architecture, leading to the formation of extended one- and two-dimensional networks. sunway.edu.myresearchgate.net

Hydrogen Bonding Interactions (O–H···O, C–H···O, C–H···S)

Hydrogen bonding is a dominant force in the supramolecular chemistry of 4-MBA complexes. The most prevalent motif is the classic carboxylic acid dimer, formed through strong O–H···O hydrogen bonds between two protonated carboxyl groups. sunway.edu.myresearchgate.net This interaction frequently links individual complex units, leading to aggregation in the solid state. researchgate.net This dimerization is a recurring feature in the crystal structures of 4-MBA complexes with various metals, including gold and rhenium. sunway.edu.my

Pi-Pi Stacking Interactions

The aromatic ring of the 4-mercaptobenzoic acid ligand provides a platform for π-π stacking interactions. These forces are significant in the packing of coordination complexes, often working in concert with hydrogen bonding to build the supramolecular assembly. scispace.com In the crystal structures of organotin macrocycles derived from 4-MBA, π-π stacking interactions are observed between the phenyl rings of adjacent macrocycles, contributing to the stability of the extended structure. scispace.com

These interactions are also fundamental in the formation of certain coordination polymers, where continuous π-π stacking can create pathways for charge transport, leading to semiconductive properties in the resulting materials. rsc.org The distance between the interacting aromatic rings is typically in the range of 3.5 Å, consistent with stabilizing π-π stacking forces. researchgate.net

Formation of One- and Two-Dimensional Networks

The combination of coordination bonds and directional non-covalent interactions drives the assembly of 4-MBA complexes into extended networks. The formation of 1D chains is a common outcome, often driven by the aforementioned O–H···O hydrogen-bonded carboxylic acid dimers that link individual complexes end-to-end. sunway.edu.myresearchgate.net

More complex two-dimensional (2D) networks can also be formed. For example, in certain copper(II) coordination polymers, 4-MBA or its disulfide derivative can link dinuclear copper paddle-wheel units into 2D sheets. researchgate.net Furthermore, 4-MBA is widely used to form self-assembled monolayers (SAMs) on gold surfaces, which can be considered a 2D network. acs.orgacs.org The fabrication of 2D networks of gold nanoparticles linked by 4-MBA has also been reported, creating substrates with unique properties for applications like surface-enhanced Raman spectroscopy (SERS). acs.orgresearchgate.net

Role in Supramolecular Coordination Complexes (SCCs)

Supramolecular Coordination Complexes (SCCs), also known as coordination cages, are discrete, multi-component assemblies held together by coordination bonds. 4-Mercaptobenzoic acid can play a role in the function of these advanced structures. For instance, it has been employed as a sacrificial electron donor in photocatalytic systems involving SCCs. acs.org In one example, a host-guest system comprising a [FeFe]-hydrogenase mimic encapsulated within a photoactive cage utilized 4-MBA as an electron source to drive photocatalytic hydrogen production. acs.org The distinct functional groups of 4-MBA allow it to interact with and support the function of these large, pre-organized molecular hosts.

Supramolecular Interactions and Resulting Architectures

| Interaction Type | Description | Resulting Architecture | Reference |

|---|---|---|---|

| O–H···O Hydrogen Bonding | Strong interaction between carboxylic acid groups of two ligands. | Forms classic carboxylic acid dimers, leading to 1D chains. | sunway.edu.myresearchgate.net |

| C–H···S Hydrogen Bonding | Weak interaction between C-H bonds and sulfur atoms. | Contributes to the stabilization of 3D packing in organotin macrocycles. | scispace.com |

| Pi-Pi Stacking | Interaction between aromatic rings of adjacent ligands. | Stabilizes packing of macrocycles and layers in coordination polymers. | scispace.comrsc.org |

| Combined Interactions | Synergy of coordination bonds, H-bonds, and stacking. | Formation of extended 1D and 2D networks. | sunway.edu.myresearchgate.net |

Encapsulation Phenomena in Supramolecular Cages

Encapsulation within supramolecular cages is a fundamental concept in host-guest chemistry, where a larger host molecule encloses a smaller guest molecule within its cavity. core.ac.ukiisc.ac.in These cages, often formed through the self-assembly of metal ions and organic ligands, create discrete, well-defined spaces that can isolate molecules from the bulk solution. acs.orgresearchgate.net This isolation can alter the guest's properties, stabilize reactive species, or facilitate specific chemical reactions within the confined environment, mimicking the function of enzymes. iisc.ac.inresearchgate.net

The formation of these host-guest complexes is driven by non-covalent interactions such as hydrogen bonding, solvophobic effects, and π-π stacking between the host's interior surface and the guest molecule. nih.gov The size, shape, and chemical complementarity between the host's cavity and the guest are critical factors that determine the stability and selectivity of the encapsulation process. nih.gov

While direct examples involving 4-Mercaptophthalic acid are not documented in existing literature, its molecular structure offers significant potential for its use as a multitopic ligand in constructing such cages. Possessing three distinct functional groups—two carboxylic acid groups and one thiol group—it can theoretically coordinate to multiple metal centers. This coordination could drive the self-assembly of components into complex, three-dimensional polyhedral structures capable of encapsulating guest molecules. The rigid phthalic acid backbone would contribute to the formation of a persistent, shape-defined cavity, which is a key feature of effective molecular hosts.

The guest molecules encapsulated by such cages vary widely in size and type. Studies with analogous systems have demonstrated the encapsulation of everything from simple alkanes and ketones to larger, more complex molecules like adamantane (B196018) derivatives or even other metal complexes. nih.govwhiterose.ac.uk The selection of the guest is often dictated by the volume and electronic character of the cage's cavity. nih.gov For a cage built from this compound, the internal environment would likely be hydrophobic, favoring the encapsulation of nonpolar guests in aqueous media. whiterose.ac.uk

The dynamic nature of coordination bonds can also allow for the controlled release of an encapsulated guest in response to external stimuli, such as changes in pH or the presence of a competing guest, a feature crucial for applications in drug delivery or sensing. core.ac.ukd-nb.infonih.gov

Representative Data for Host-Guest Encapsulation

As there is no specific experimental data for cages derived from this compound, the following table provides a representative example of the type of data collected in encapsulation studies to illustrate the key parameters of interest in the field.

| Host Cage Composition (Hypothetical) | Guest Molecule | Cavity Volume (ų) | Binding Constant (K) (M⁻¹) | Technique |

| Pd₆(4-Mercaptophthalate)₄ | Adamantane | ~250 | 1.2 x 10⁵ | NMR Spectroscopy |

| Cu₂₄(4-Mercaptophthalate)₂₄ | Fullerene C₆₀ | ~600 | 3.5 x 10⁶ | UV-Vis Spectroscopy |

| Zn₄(4-Mercaptophthalate)₄ | Benzene | ~180 | 8.7 x 10³ | Isothermal Titration Calorimetry |

| Pd₂(4-Mercaptophthalate)₂ | Pyrene | ~220 | 5.4 x 10⁴ | Fluorescence Spectroscopy |

This table is illustrative and does not represent experimentally verified results for this compound.

Interfacial Phenomena and Self Assembled Monolayers Sams of 4 Mercaptobenzoic Acid

Adsorption Mechanisms on Metal Surfaces

The adsorption of 4-MBA is highly dependent on the substrate material. On noble metal surfaces like gold and silver, the interaction is dominated by the soft thiol group, leading to the formation of a strong thiolate bond. In contrast, on metal oxide surfaces such as titanium dioxide, the hard carboxyl group is the primary anchoring moiety.

Studies on the adsorption of 4-MBA on the (111) crystal face of gold consistently show that the molecule chemisorbs via the sulfur atom, forming a thiolate bond with the gold surface. acs.orgconicet.gov.araip.org This process involves the cleavage of the S-H bond, with the sulfur atom directly binding to the gold substrate. The interaction is strong enough to induce specific ordering of the molecules on the surface.

Initially, 4-MBA molecules form ordered domains with a (√3×4) lattice structure, which corresponds to a surface coverage of θ = 0.25. acs.orgconicet.gov.arresearchgate.netresearchgate.net Under certain conditions, these domains can undergo a phase transition to a denser c(4x2) lattice, increasing the surface coverage to θ = 0.33. conicet.gov.arresearchgate.net The stability of these adsorbed layers is significantly influenced by the interactions between the aromatic rings of the 4-MBA molecules. acs.orgresearchgate.net Interestingly, the formation of these SAMs on Au(111) does not typically result in the formation of vacancy islands, a common feature for alkanethiol SAMs. acs.orgconicet.gov.ar

Similar to its behavior on gold, 4-MBA adsorbs onto silver surfaces through a thiolate bond. acs.orgacs.orgresearchgate.net On the Ag(111) surface, intact 4-MBA molecules form a (√3 × 4) lattice with a surface coverage of θ = 0.25. acs.orgresearchgate.netconicet.gov.ar Density functional theory (DFT) calculations have shown this arrangement to be more stable than denser packed structures. acs.org Importantly, significant amounts of silver sulfide (B99878) are not typically found on these surfaces, indicating that the molecule adsorbs without causing major disruption to the silver lattice. acs.orgresearchgate.netconicet.gov.ar

When 4-MBA is used to functionalize silver nanoparticles (AgNPs), the thiol group's strong affinity for the silver surface leads to the formation of a protective monolayer. researchgate.net The carboxyl group, which remains exposed to the surrounding environment, can then be used for further interactions, such as sensing applications. researchgate.net The curvature of the nanoparticles can lead to a denser packing of the 4-MBA layer compared to that on a flat Ag(111) surface. acs.org

In contrast to its interaction with noble metals, 4-MBA binds to titanium dioxide (TiO2) surfaces through its carboxyl group. mdpi.commanchester.ac.ukau.dk This leaves the thiol group available for further functionalization, which is advantageous for applications such as quantum dot-sensitized solar cells. mdpi.comresearchgate.net Studies have been conducted on both the anatase (101) and rutile (110) polymorphs of TiO2, revealing similar primary bonding mechanisms. mdpi.commanchester.ac.ukau.dkuclan.ac.ukuclan.ac.uk

The predominant adsorption mechanism of 4-MBA on both anatase (101) and rutile (110) surfaces involves the deprotonation of the carboxylic acid group. mdpi.commanchester.ac.ukau.dkuclan.ac.ukuclan.ac.uk The resulting carboxylate group then forms a bidentate bond with the surface titanium atoms. mdpi.commanchester.ac.ukresearchgate.net This bidentate linkage provides a stable anchoring of the molecule to the TiO2 surface. Photoelectron spectroscopy results indicate that the molecule is more strongly bonded to the anatase surface than the rutile surface. mdpi.com

While bidentate bonding is the most common configuration, evidence suggests that a fraction of 4-MBA molecules may adsorb in a monodentate geometry, particularly at higher surface coverages. mdpi.com This involves the bonding of only one of the carboxylate oxygen atoms to a surface titanium atom.

Carboxyl Group Bonding on Titanium Dioxide (TiO2 Anatase (101) and Rutile (110))

Structural Organization of 4-Mercaptobenzoic Acid SAMs

The orientation and packing of 4-MBA molecules within a self-assembled monolayer are critical to the functional properties of the modified surface. On Au(111), 4-MBA molecules in SAMs prepared from an acetic acid/ethanol (B145695) solvent adopt a relatively upright orientation, with the aryl ring tilted from the surface normal by approximately 30 degrees. nih.gov The use of pure ethanol as a solvent can lead to the formation of bilayers through hydrogen bonding between the carboxyl groups of adjacent molecules. nih.gov The packing density of 4-MBA on gold has been observed to be higher than that of similar molecules like thiophenol and 4-mercaptophenol. acs.orgnih.gov

On both anatase (101) and rutile (110) TiO2 surfaces, the phenyl ring of the adsorbed 4-MBA molecule is oriented at a significant tilt angle of approximately 70° ± 5° from the surface. mdpi.commanchester.ac.ukuclan.ac.uk This specific orientation is a consequence of the bidentate carboxylate bonding to the substrate.

Interactive Data Table: Adsorption and Structural Properties of 4-Mercaptobenzoic Acid SAMs

| Substrate | Bonding Group | Bonding Geometry | Surface Lattice | Molecular Orientation (from surface normal) |

| Gold (Au(111)) | Thiol | Thiolate | (√3×4), c(4x2) | ~30° nih.gov |

| Silver (Ag(111)) | Thiol | Thiolate | (√3 × 4) acs.orgresearchgate.net | - |

| Silver Nanoparticles | Thiol | Thiolate | Denser packing acs.org | - |

| TiO2 Anatase (101) | Carboxyl | Bidentate, Monodentate | - | ~70° mdpi.comuclan.ac.uk |

| TiO2 Rutile (110) | Carboxyl | Bidentate, Monodentate | - | ~70° mdpi.comuclan.ac.uk |

Lattice Arrangements (e.g., (√3 × 4) lattice on Au(111) and Ag(111))

On Au(111) surfaces, 4-MBA molecules have been observed to arrange in a (√3 × 4) lattice. conicet.gov.arresearchgate.net This arrangement corresponds to a surface coverage (θ) of 0.25. conicet.gov.arresearchgate.net Initially, 4-MBA can form ordered domains with a (4×√3) lattice containing two molecules per unit cell, also resulting in a surface coverage of θ = 0.25. researchgate.netconicet.gov.ar With longer immersion times or higher concentrations, a phase transition can occur, leading to a more dense c(4×2) lattice with a higher surface coverage of θ = 0.33. researchgate.netconicet.gov.ar

Similarly, on Ag(111), 4-MBA molecules adsorb via a thiolate bond and form a (√3 × 4) lattice with a coverage of θ = 0.25. conicet.gov.arresearchgate.net Density functional theory (DFT) calculations have shown this lattice to be more stable than the denser (√7 × √7)R19.1° lattice that can form on reconstructed Ag(111) surfaces. conicet.gov.arresearchgate.net

Molecular Orientation and Tilt Angles

The orientation of 4-MBA molecules within the SAM is crucial for determining the surface properties. On Au(111), 4-MBA molecules typically adopt an upright orientation. acs.orgosti.gov The aryl ring and the carboxyl group are tilted from the surface normal by a colatitudinal angle of approximately 30°. acs.orgosti.gov This orientation is largely unaffected by the use of pure ethanol as a solvent during SAM preparation, although this can lead to the formation of bilayers through hydrogen bonding between the carboxyl groups. acs.orgosti.gov

In contrast, on Ag(111) surfaces, infrared spectroscopy has indicated the presence of two distinct orientations. The symmetric stretching mode of the carboxylate group (νs(COO−)) appears at two different positions, corresponding to vertical and tilted orientations of the 4-MBA molecules. researchgate.net

| Substrate | Tilt Angle (from surface normal) | Notes |

| Au(111) | ~30° | The aryl ring and carboxyl group are tilted. acs.orgosti.gov |

| Ag(111) | Vertical and Tilted | Two distinct orientations are observed. researchgate.net |

Influence of Surface Reconstruction on SAM Formation

The formation of 4-MBA SAMs can be influenced by the reconstruction of the underlying metal surface. On Au(111), the adsorption of thiols can lift the natural herringbone reconstruction of the surface. conicet.gov.ar Interestingly, for 4-MBA, there is a notable absence of vacancy islands upon adsorption, which are typically associated with the formation of gold-adatom complexes in other thiol systems. conicet.gov.ar This suggests that the interaction of 4-MBA with the Au(111) surface may differ from that of other thiols.

On Ag(111), strong thiol adsorption is known to induce surface reconstruction. conicet.gov.ar The formation of the (√3 × 4) lattice for 4-MBA is favored over denser lattices that are associated with reconstructed surfaces, indicating that the specific interactions of 4-MBA guide the formation of a less disruptive adlayer. conicet.gov.arresearchgate.net

Stability and Degradation Pathways of 4-Mercaptobenzoic Acid SAMs

The stability of 4-MBA SAMs is a critical factor for their practical applications. Understanding the mechanisms of their degradation is essential for enhancing their longevity and performance.

Disulfide Formation and Nanoparticle Sintering

A primary degradation pathway for 4-MBA SAMs, particularly on silver nanoparticles (AgNPs), involves the formation of disulfides. conicet.gov.arresearchgate.net Under ambient conditions, the protective layer of 4-MBA on AgNPs can slowly degrade. conicet.gov.arresearchgate.net This degradation is characterized by the oxidation of thiolates, leading to the formation of disulfide bonds. conicet.gov.ar This process compromises the integrity of the protective layer, which in turn can lead to the sintering of the nanoparticles, causing them to aggregate and lose their individual properties. conicet.gov.arresearchgate.net

Ligand Exchange Mechanisms on Nanoparticle Surfaces

Ligand exchange is a common strategy for functionalizing nanoparticles. In the case of gold nanoparticles capped with 4-MBA, the exchange of these ligands with other thiols has been studied to understand the underlying mechanisms.

The process is often understood to proceed via an associative (SN2-like) mechanism. nih.gov Studies involving the exchange of 4-MBA with para-bromobenzene thiol (p-BBT) on Au102 nanoclusters have provided structural insights. nih.govnih.gov X-ray crystallography revealed that the initial, rapid exchange occurs at specific, solvent-exposed gold atom sites on the nanocluster surface. nih.govnih.gov This suggests that the accessibility of the ligand binding site is a key factor in the initial stages of ligand exchange. However, since many other ligands that are not bonded to solvent-accessible gold atoms are also exchangeable, it is presumed that at least one other exchange mechanism is at play. nih.gov

The rate of ligand exchange can also be influenced by the nature of the capping ligand itself. For instance, the kinetic rate constant for the oxidation of gold nanoparticles stabilized by 4-MBA was found to be twice as large as that for nanoparticles stabilized by citrate, highlighting the significant role of the ligand in the nanoparticle's reactivity. huji.ac.ilacs.org

Advanced Spectroscopic Characterization of 4 Mercaptobenzoic Acid and Its Assemblies

Vibrational Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that significantly amplifies the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. For 4-Mercaptobenzoic acid (4-MBA), SERS serves as a critical tool for detailed molecular investigation, enabling insights into its adsorption behavior, electronic properties, and vibrational characteristics with high sensitivity.

The adsorption of 4-Mercaptobenzoic acid onto plasmonic metal substrates, such as silver (Ag) and gold (Au), is a complex process governed by multiple interaction points. The primary mode of attachment is through the thiol group (-SH), which forms a stable covalent bond with the metal surface (e.g., Ag-S). researchgate.net This strong chemisorption anchors the molecule to the substrate, positioning it within the SERS "hotspots" where the electromagnetic field is most intense, leading to significant Raman signal enhancement. researchgate.netmdpi.com

Beyond the primary thiol linkage, the carboxyl group (-COOH) also plays a crucial role in the molecule's surface interaction. The orientation and bonding of the carboxyl group are highly dependent on the environmental pH. researchgate.netdntb.gov.ua

At acidic conditions: The carboxyl group remains protonated (-COOH), and molecules tend to adopt a more vertical orientation relative to the surface. The primary bonding is through the sulfur atom. researchgate.netresearchgate.net

At neutral or alkaline conditions: The carboxyl group deprotonates to form a carboxylate ion (-COO⁻). This negatively charged group can interact with the metal surface through electrostatic interactions or direct bonding. researchgate.netmdpi.comdntb.gov.ua This can lead to the molecule being tilted or lying more flatly on the surface, bonded simultaneously through both the sulfur atom and the carboxylate group. dntb.gov.ua

Furthermore, intermolecular hydrogen bonding between the carboxylic groups of adjacent 4-MBA molecules can trigger a self-assembly process, particularly when adsorbed on nanoparticles in a colloidal solution. rsc.org This cooperative hydrogen bonding can lead to the formation of nanoparticle aggregates, creating highly effective SERS hot spots. rsc.org However, it has also been observed that interaction with rough Ag and Au surfaces can promote the partial decarboxylation of 4-MBA, resulting in the formation of thiophenol as a byproduct. researchgate.netrsc.orgnih.gov

The enhancement in SERS is attributed to two main mechanisms: electromagnetic enhancement (EM) and chemical enhancement (CE). The chemical enhancement mechanism, which contributes an enhancement factor of 10 to 100, is largely driven by charge transfer (CT) between the substrate and the analyte molecule. This effect is particularly significant at metal-semiconductor interfaces.

In composite systems, such as silver nanoparticles (Ag NPs) on a titanium dioxide (TiO₂) substrate with an interlayer of 4-MBA, a charge transfer phenomenon occurs between the SERS substrate and the adsorbed molecules. mdpi.comacs.org When electrons are transferred from the metal surface to the adsorbed molecule, metal-molecule bonds are formed, which can enhance the Raman scattering. mdpi.com Investigations into ordered Ag NPs/4-MBA/TiO₂ systems have shown that the introduction of the semiconductor (TiO₂) causes distinct changes in the relative intensities of certain Raman bands. acs.orgresearchgate.net This selective enhancement is attributed to the Herzberg-Teller contribution, which is activated via the charge transfer process. acs.org

Similarly, studies on gold nanorod-4-MBA@cuprous oxide (Au NR-MBA@Cu₂O) core-shell nanostructures have utilized the SERS spectrum of the interlayer 4-MBA to probe the CT process. acs.org By analyzing the SERS spectra at different laser excitation wavelengths, researchers can elucidate the dynamics of photoexcitation-induced electron transfer and plasmon-induced interfacial charge transfer. acs.org These studies provide deeper insight into the CT mechanism in SERS and are crucial for the rational design of advanced metal-semiconductor SERS substrates for applications in photocatalysis and photoelectric devices. acs.orgacs.org

The SERS spectrum of 4-MBA exhibits several characteristic peaks corresponding to specific molecular vibrations. The assignment of these peaks is crucial for interpreting spectral data related to adsorption, orientation, and environmental changes. The most prominent peaks are associated with the vibrations of the aromatic ring and the carboxyl functional group.

Two of the strongest and most consistently observed bands appear at approximately 1586 cm⁻¹ and 1084 cm⁻¹. mdpi.comresearchgate.net The peak around 1586 cm⁻¹ is assigned to the ν₈ₐ aromatic ring breathing mode, while the peak near 1084 cm⁻¹ corresponds to the ν₁₂ aromatic ring vibration, which has C-S stretching characteristics. mdpi.comresearchgate.net These peaks are often used as reference points in SERS studies because their positions are relatively stable and unperturbed. researchgate.net Other significant vibrations include those of the carboxyl group, which are highly sensitive to pH. The protonated form (-COOH) shows a stretching vibration around 1700 cm⁻¹, whereas the deprotonated carboxylate form (-COO⁻) exhibits a symmetric stretching mode around 1414 cm⁻¹. nih.govacs.org

A detailed summary of the principal vibrational modes and their corresponding Raman peak assignments is provided in the table below.

Table 1: Vibrational Modes and Peak Assignments for 4-Mercaptobenzoic Acid in SERS

| Peak Position (cm⁻¹) | Assignment | Description | Reference |

|---|---|---|---|

| ~1700 | ν(C=O) | Stretching vibration of the protonated carboxyl group (-COOH). | nih.govacs.org |

| ~1586 | ν₈ₐ | Aromatic ring breathing mode (in-plane C-C stretching). | mdpi.comresearchgate.net |

| ~1414 | νs(COO⁻) | Symmetric stretching of the deprotonated carboxylate group (-COO⁻). | nih.govacs.org |

| ~1380-1400 | νs(COO⁻) | Symmetric stretching of the deprotonated carboxylate group (-COO⁻). | mdpi.comnih.gov |

| ~1184 | σ(C-H) | In-plane C-H deformation vibration. | researchgate.net |

4-Mercaptobenzoic acid is widely utilized as a pH-sensitive reporter molecule in SERS-based sensing applications. nih.govnih.govresearchgate.net Its utility stems from the protonation and deprotonation of its carboxyl group, which results in distinct and measurable changes in its SERS spectrum. nih.gov This property allows for the creation of nanoparticle-based probes that can measure pH in various environments, including within living cells, with the advantage of being resistant to photobleaching compared to fluorescent dyes. nih.govnih.gov

The primary mechanism for pH sensing involves monitoring the vibrational modes of the carboxyl group. acs.org

Intensity Ratiometry: In acidic environments, the peak around 1700 cm⁻¹, corresponding to the C=O stretch of the protonated -COOH group, is prominent. nih.govacs.org In basic environments, this peak diminishes, and a peak around 1414 cm⁻¹, assigned to the symmetric COO⁻ stretch, appears or intensifies. acs.org The ratio of the intensities of these peaks can be calibrated against known pH values to create a quantitative sensor. researchgate.net

Frequency Shift: The frequency of the ν₈ₐ aromatic ring breathing mode (around 1580 cm⁻¹) has also been shown to shift with changes in pH. nih.govnih.gov Analyzing this frequency shift provides another method for pH determination that can be more reliable in certain experimental conditions, especially where background signals might interfere with intensity-based measurements. nih.govnih.gov

These SERS-based pH sensors have been employed to measure pH changes associated with cellular events, disease states like cancer, and the effect of therapeutic drugs. nih.govnih.gov To enhance their stability and prevent interference from macromolecules in biological systems, these 4-MBA functionalized nanoparticles can be encapsulated in a protective silica (B1680970) shell. researchgate.net

The sensitivity and effectiveness of SERS analysis of 4-MBA are critically dependent on the morphology and composition of the SERS substrate. Significant research has been dedicated to engineering novel substrates that can generate intense and reproducible SERS signals.

Plasmonic Nanocavities: One such architecture is the nanoparticle-on-mirror (NPoM) configuration, which creates a plasmonic nanocavity. mdpi.com This structure, formed by placing a silver nanosphere over a silver microplate with a 4-MBA monolayer in the gap, generates extremely strong localized surface plasmon resonances, or "hotspots." mdpi.com The enhancement factor within these nanocavities can be precisely tuned by adjusting the size of the nanospheres to match their resonance frequency with the Raman shift of the target 4-MBA molecules. mdpi.com

Gold Nanopyramid Arrays: Three-dimensional arrays of gold nanopyramids serve as highly effective SERS substrates. researchgate.netsciopen.com The sharp tips and edges of the nanopyramids act as "lightning rods," leading to intense electric field confinement and significant enhancement of the Raman signal of adsorbed 4-MBA. sciopen.com The structural parameters of these pyramids can be tuned to optimize the plasmonic response for high-efficiency SERS detection. researchgate.net These arrays can be fabricated on flexible polymer substrates through nanoimprinting lithography, offering a low-cost and reproducible platform for biosensing. sciopen.com

Gold Nanobipyramid@Silver Nanorod (Au NBPs@Ag NRs) and Nanostars: Core-shell nanoparticles, such as gold nanostars functionalized with 4-MBA, are also used. nih.gov The branched structure of nanostars creates numerous hotspots on a single particle. mdpi.com By creating arrays of these nanostructures, coupling effects between neighboring particles can further amplify the signal, enabling ultra-trace detection. mdpi.com

These advanced substrates have demonstrated the ability to achieve enhancement factors as high as 10⁷ to 10⁸, enabling the detection of 4-MBA at very low concentrations and even approaching single-molecule detection. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. In the case of 4-mercaptobenzoic acid, FTIR spectra reveal characteristic peaks corresponding to its carboxyl and thiol functional groups, as well as the benzene ring.

Theoretical and experimental studies have assigned the various vibrational bands observed in the FTIR spectrum of 4-MBA. daneshyari.com Density functional theory (DFT) calculations are often employed to predict the infrared spectra, and these theoretical predictions show good agreement with experimental results. daneshyari.com The FTIR spectra of 4-MBA are typically recorded from solid samples prepared as KBr disks. daneshyari.com

Key vibrational modes for 4-mercaptobenzoic acid include the O-H stretching of the carboxylic acid group, the C=O stretching, the aromatic C-C stretching, and the S-H stretching of the thiol group. daneshyari.comresearchgate.net The formation of self-assembled monolayers on surfaces like gold can lead to shifts in these vibrational frequencies, providing information about the molecule's interaction with the substrate. researchgate.net For instance, the disappearance of the S-H stretching vibration is a key indicator of the formation of a thiolate bond with a metal surface. researchgate.net

Below is a table summarizing some of the characteristic FTIR vibrational frequencies for 4-mercaptobenzoic acid.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3000 | O-H stretching in the carboxylic acid dimer |

| ν(S-H) | 2570 | S-H stretching of the thiol group |

| ν(C=O) | 1697 | C=O stretching of the carboxylic acid |

| ν(C-C) | 1588, 1075 | Aromatic ring vibrations |

| ν(COO⁻) | 1414, 1380 | Symmetric stretching of the deprotonated carboxylate group |

| ν(C-S) | 1074 | C-S stretching mode |

Note: The exact frequencies can vary depending on the sample preparation and the environment (e.g., solid-state, in solution, or adsorbed on a surface).

Photoelectron Spectroscopy

Photoelectron spectroscopy encompasses a group of techniques that measure the energy of electrons emitted from a material upon irradiation with photons. These methods are highly surface-sensitive and provide information about the elemental composition, chemical states, and electronic structure of the sample.

X-ray Photoelectron Spectroscopy (XPS) is a widely used technique to study the chemical composition and bonding of molecules on surfaces. When 4-mercaptobenzoic acid forms a self-assembled monolayer (SAM) on a substrate like gold, XPS can confirm the successful bonding and provide details about the chemical states of the constituent elements. researchgate.netnih.gov

A typical XPS survey spectrum of a 4-MBA SAM on gold will show peaks for carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and the gold substrate (Au 4f). researchgate.net High-resolution spectra of these core levels offer more detailed information.

The S 2p spectrum is particularly important for confirming the covalent bonding of the thiol group to the gold surface. The spectrum for a thiolate bond typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with a specific binding energy. researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring and the carboxylic acid group. Similarly, the O 1s spectrum corresponds to the oxygen atoms in the carboxylic acid.

The relative surface coverage or packing density of 4-MBA in a SAM can also be evaluated using XPS. nih.gov Studies have shown that the packing density of 4-MBA on gold is higher than that of similar molecules like thiophenol and 4-mercaptophenol. nih.gov

| Core Level | Typical Binding Energy (eV) | Information |

| Au 4f | ~84.0 (Au 4f₇/₂) | Gold substrate reference |

| S 2p | ~162-164 | Confirms thiolate bond formation |

| C 1s | ~284-288 | Indicates presence of aromatic and carboxyl carbons |

| O 1s | ~531-533 | Corresponds to oxygen in the carboxylic acid group |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within thin films and for probing their unoccupied electronic states. nih.govstanford.edu The technique involves tuning the X-ray energy through an absorption edge of a specific element (e.g., the carbon K-edge) and measuring the absorption coefficient. stanford.edu

The intensity of NEXAFS spectral features is dependent on the polarization of the incident X-rays relative to the orientation of the molecular orbitals. nih.gov By acquiring spectra at different angles of X-ray incidence, the average orientation of the molecules in a self-assembled monolayer can be determined. For aromatic molecules like 4-mercaptobenzoic acid, the transitions to π* and σ* orbitals of the benzene ring are particularly informative.

For a SAM of 4-MBA on a surface, analyzing the angular dependence of the C K-edge NEXAFS spectrum can reveal the tilt angle of the phenyl ring with respect to the surface normal. This information is crucial for understanding the structure and properties of the monolayer.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to identify and quantify molecules in a sample.

In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), a matrix compound is used to co-crystallize with the analyte. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

4-Mercaptobenzoic acid has been successfully employed as a matrix in MALDI-TOF-MS, particularly for the highly sensitive analysis of metals. rsc.orgrsc.orgresearchgate.net It offers several advantages, including a background that is free from matrix interference, enhanced signal intensity, and excellent reproducibility. rsc.org This method has been used for the rapid screening and sensitive determination of ultratrace metals. rsc.org

The effectiveness of 4-MBA as a MALDI matrix is attributed to its ability to absorb UV laser light due to its aromatic ring and to facilitate the ionization of the analyte. nih.govrsc.org It has been shown to be superior to some conventional organic matrices and even direct laser desorption/ionization without a matrix for metal analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution. The most commonly studied nuclei are ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 4-mercaptobenzoic acid in a solvent like DMSO-d₆ shows distinct signals for the protons on the aromatic ring and the acidic proton of the carboxylic acid group. chemicalbook.comrsc.org The aromatic protons typically appear as two doublets due to their coupling with each other. The chemical shift of the carboxylic acid proton is usually downfield and can be broad.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Each chemically distinct carbon atom in 4-mercaptobenzoic acid gives a separate signal. The carbonyl carbon of the carboxylic acid group has a characteristic downfield chemical shift.

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for 4-mercaptobenzoic acid.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | Doublet | Aromatic protons ortho to the carboxyl group |

| ¹H | ~7.3 | Doublet | Aromatic protons meta to the carboxyl group |

| ¹H | ~13.0 | Singlet (broad) | Carboxylic acid proton |

| ¹³C | ~167 | - | Carbonyl carbon |

| ¹³C | ~128-132 | - | Aromatic carbons |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration. rsc.org

¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation of coordination complexes in solution. For complexes involving 4-Mercaptobenzoic acid (4-MBA), particularly organotin compounds, multinuclear NMR studies including ¹H, ¹³C, and ¹¹⁹Sn provide detailed insights into the molecular framework and the coordination environment of the central metal atom. mdpi.comnih.gov

In the ¹H NMR spectra of organotin(IV) complexes derived from carboxylic acids, a key indicator of successful complexation is the disappearance of the acidic proton signal of the carboxylic group (–CO₂H), which confirms the deprotonation and subsequent coordination of the carboxylate group to the tin atom. nih.gov The aromatic protons of the 4-MBA ligand typically appear as distinct multiplets, and their chemical shifts can be influenced by the coordination event.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carboxylate carbon (–COO⁻) is particularly sensitive to the coordination mode. Changes in its position relative to the free ligand can indicate whether the carboxylate group acts as a monodentate or bidentate ligand. researchgate.net The coupling constants between tin and carbon atoms, specifically ¹J(¹¹⁹Sn, ¹³C), are also diagnostic. The magnitude of these coupling constants can help in determining the coordination number and geometry around the tin center. rsc.org

For organotin complexes, ¹¹⁹Sn NMR is especially informative. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly dependent on the coordination number and the geometry at the tin center. semanticscholar.org For instance, four-coordinate tin atoms in tetrahedral environments resonate in a different region compared to five-coordinate tin atoms in trigonal-bipyramidal geometries or six-coordinate species in octahedral environments. mdpi.comnih.govresearchgate.net Studies on various organotin(IV) complexes have shown that ¹¹⁹Sn NMR chemical shifts can reliably distinguish between different coordination environments in solution. nih.gov

Table 1: Representative NMR Data for Organotin(IV) Carboxylate Complexes

| Nucleus | Feature | Typical Chemical Shift Range (ppm) or Coupling Constant (Hz) | Structural Information |

|---|---|---|---|

| ¹H | Carboxylic proton (-COOH) | Disappearance upon complexation | Confirms coordination via carboxylate group. nih.gov |

| Aromatic protons | 7.0 - 8.5 | Provides information on the ligand backbone. | |

| ¹³C | Carboxylate carbon (-COO⁻) | ~170 - 180 | Shift indicates coordination mode (monodentate vs. bidentate). researchgate.net |

| Aromatic carbons | ~120 - 140 | Confirms the integrity of the ligand's aromatic structure. thieme-connect.denih.gov | |

| ¹J(¹¹⁹Sn, ¹³C) | 300 - 600 Hz | Magnitude relates to the Sn-C bond character and geometry. rsc.org |

| ¹¹⁹Sn | Chemical Shift (δ) | -200 to +200 | Highly sensitive to coordination number and geometry (e.g., tetrahedral vs. trigonal-bipyramidal). nih.govsemanticscholar.org |

Electron Microscopy for Nanostructure Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for characterizing the nanoscale features of materials, providing direct visualization of nanoparticle size, shape, and crystalline structure. mdpi.comresearcher.life In the context of 4-MBA assemblies, HRTEM is crucial for analyzing nanoparticles that have been functionalized with this ligand. 4-MBA is frequently used to form self-assembled monolayers (SAMs) on the surface of metallic nanoparticles, such as gold (Au) and silver (Ag), through the formation of a strong covalent bond between the thiol group and the metal surface. researchgate.net

Furthermore, HRTEM can provide insights into the arrangement of nanoparticles in assemblies. When 4-MBA functionalized nanoparticles are induced to self-assemble, often through hydrogen bonding between their carboxylic acid groups, HRTEM can visualize the resulting aggregates or ordered superlattices. researchgate.net It can reveal the interparticle spacing, which is a critical parameter influencing the plasmonic coupling between adjacent nanoparticles. nih.gov In advanced applications, HRTEM can even resolve the atomic lattice fringes of crystalline nanoparticles, confirming their single-crystalline or polycrystalline nature and identifying any crystal defects. mdpi.comresearchgate.net

Table 2: Information Derived from HRTEM Analysis of 4-MBA Functionalized Nanoparticles

| Parameter | Description | Significance |

|---|---|---|

| Size | Measurement of the dimensions of individual nanoparticles. | Determines size-dependent properties like surface plasmon resonance. nih.gov |

| Morphology | Characterization of the nanoparticle shape (e.g., spheres, rods). mdpi.com | Influences optical and catalytic behavior. |

| Size Distribution | Statistical analysis of the variation in size across the sample. | Indicates the uniformity (monodispersity) of the nanoparticle synthesis. |

| Crystallinity | Visualization of atomic lattice planes. researchgate.net | Confirms the crystalline nature and identifies structural defects. |

| Assembly Structure | Observation of aggregated or ordered nanoparticle structures. researchgate.net | Reveals interparticle spacing and the nature of self-assembly. |

UV-Visible Spectroscopy for Plasmonic Behavior and Self-Assembled Structures

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of plasmonic nanoparticles and their assemblies. Metallic nanoparticles, particularly those of gold and silver, exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. frontiersin.org This resonance results in a strong extinction (absorption and scattering) band in the UV-Vis spectrum, the position and shape of which are highly sensitive to the nanoparticle's size, shape, composition, and local dielectric environment. nih.govehu.es

When 4-MBA molecules are used to functionalize gold or silver nanoparticles, the formation of a SAM on the nanoparticle surface can cause a slight shift in the LSPR peak due to the change in the local refractive index. nih.gov More significant spectral changes are observed when these functionalized nanoparticles are induced to self-assemble. The self-assembly process, driven by interactions such as hydrogen bonding between the carboxylic acid moieties of 4-MBA on different nanoparticles, brings the particles into close proximity. researchgate.net

This close spacing leads to plasmon coupling between adjacent nanoparticles, resulting in a dramatic change in the UV-Vis spectrum. Typically, the aggregation of spherical nanoparticles causes a red-shift (a shift to longer wavelengths) of the LSPR peak and often the appearance of a new, broader band at a longer wavelength. researchgate.netnih.gov This new band is characteristic of the coupled plasmon mode of the nanoparticle assembly. The extent of this spectral shift can be correlated with the degree of aggregation and the average interparticle distance. Therefore, UV-Vis spectroscopy serves as a simple yet powerful method to monitor the self-assembly process in real-time and to characterize the plasmonic behavior of the resulting structures. nih.gov

Table 3: Application of UV-Visible Spectroscopy in Characterizing 4-MBA Assemblies

| Phenomenon | Spectral Observation | Interpretation |

|---|---|---|

| Nanoparticle Dispersion | A single, relatively sharp LSPR peak (e.g., ~520 nm for ~20 nm Au spheres). nih.gov | Indicates stable, well-dispersed nanoparticles in a colloidal solution. |

| Ligand Functionalization | Minor red-shift (a few nanometers) of the LSPR peak. | Confirms the binding of 4-MBA to the nanoparticle surface, altering the local dielectric environment. nih.gov |

| Nanoparticle Self-Assembly | Significant red-shift of the primary LSPR peak and/or the appearance of a new, broad peak at a longer wavelength. researchgate.net | Indicates plasmon coupling between closely spaced nanoparticles within an assembly. |

| Controlled Aggregation | The extent of the red-shift and the intensity of the new peak. | Correlates with the degree of nanoparticle aggregation and the interparticle distance. nih.gov |

Computational and Theoretical Investigations of 4 Mercaptobenzoic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to 4-MBA to predict a range of molecular properties and interaction dynamics.

DFT calculations are crucial for determining the most stable ways (modes) 4-MBA molecules attach to surfaces and the energy associated with these attachments.

Gold (Au): On Au(111) surfaces, DFT studies show that 4-MBA molecules typically adsorb via a strong bond between the sulfur atom and gold, forming a thiolate bond. researchgate.net The calculations reveal that intermolecular interactions, particularly those involving the aromatic rings, play a significant role in stabilizing the resulting self-assembled monolayer (SAM). researchgate.net At low coverages, molecules may adopt a tilted configuration relative to the surface normal. As coverage increases, steric hindrance and intermolecular forces cause the molecules to adopt a more upright orientation. acs.org DFT calculations have shown that a diluted (√3×4) lattice is a highly stable configuration for 4-MBA on Au(111). researchgate.net

Silver (Ag): DFT calculations for 4-MBA on Ag(111) surfaces also show that the molecule adsorbs via a thiolate bond. acs.org Theoretical studies have explored various surface arrangements, finding that a (√3 × 4) lattice with a surface coverage of θ = 0.25 is more stable than denser packed structures. acs.org The adsorption behavior can be pH-dependent; under acidic conditions, bonding occurs primarily through the sulfur atom, while at neutral or alkaline pH, both the sulfur atom and the carboxylate group may interact with the silver surface. researchgate.net Some theoretical findings suggest that adsorption via the carboxyl end can be the most stable configuration under certain conditions, with an enthalpy of adsorption calculated as high as -310.34 kJ/mol on an Ag(100) surface. researchgate.net

Titanium Dioxide (TiO2): For semiconductor surfaces like TiO2, DFT is used in conjunction with experimental techniques like photoelectron spectroscopy to determine the binding mechanism. Studies on both anatase (101) and rutile (110) crystal faces of TiO2 indicate that 4-MBA bonds to the surface primarily through its carboxyl group. mdpi.com The molecule typically undergoes deprotonation of the carboxylic acid, forming a bidentate linkage with two surface titanium atoms. mdpi.com The phenyl ring is calculated to be oriented at a significant angle (approximately 70° ± 5°) from the surface. mdpi.com

Table 1: DFT Findings on Adsorption of 4-MBA on Various Surfaces

| Surface | Primary Binding Site | Adsorption Geometry/Lattice | Key Findings |

| Au(111) | Thiol (S) group | (√3×4) lattice at θ = 0.25 researchgate.net | Strong stabilization from aromatic ring interactions. researchgate.net |

| Ag(111) | Thiol (S) group acs.org | (√3 × 4) lattice at θ = 0.25 acs.org | Adsorption mode is pH-dependent. researchgate.net |

| TiO2 (Anatase & Rutile) | Carboxyl (COO-) group | Bidentate linkage, ~70° tilt angle mdpi.com | Molecule deprotonates upon adsorption. mdpi.com |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. For 4-MBA, theoretical calculations at the B3LYP/6-311++G** level of theory have been used to generate predicted Infrared (IR) and Raman spectra. nih.gov These theoretical spectra show good agreement with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov This correlation allows for precise assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the C-S bond, vibrations of the benzene ring, and modes of the carboxyl group. researchgate.netaip.org This predictive power is essential for interpreting experimental SERS spectra and understanding how the molecule's vibrations are affected by its adsorption onto a metal surface. researchgate.net

The enhancement of Raman signals in SERS is attributed to both electromagnetic and chemical enhancement mechanisms. The chemical component involves a charge transfer (CT) between the molecule and the metal surface. DFT is used to model this phenomenon by analyzing the electronic coupling between the molecule's orbitals and the metal's electronic bands. Calculations can map the electron density differences upon adsorption and excitation, revealing the direction and magnitude of charge transfer. For molecules like 4-MBA, DFT simulations help to confirm that a CT mechanism contributes significantly to the SERS effect, alongside the electromagnetic enhancement. researchgate.net

DFT is used to calculate the fundamental electronic properties of 4-MBA. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. For 4-MBA, the HOMO-LUMO gap has been theoretically calculated to be approximately 5.92 eV. rsc.org This value is important for understanding the molecule's behavior in SERS and its potential use in electronic devices. nih.gov

Additionally, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-MBA, MEP analysis has indicated the presence of two hydrogen bond donors and three hydrogen bond acceptors, providing insight into its intermolecular interactions. nih.gov

Table 2: Calculated Electronic Properties of 4-MBA

| Property | Computational Method | Calculated Value | Significance |

| HOMO Energy | DFT | -6.33 eV rsc.org | Relates to electron-donating ability. |

| LUMO Energy | DFT | -0.41 eV rsc.org | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | DFT | 5.92 eV rsc.org | Indicates chemical reactivity and excitation energy. |

| MEP Analysis | B3LYP/6-311++G** | 2 H-bond donors, 3 H-bond acceptors nih.gov | Predicts sites for intermolecular interactions. |

By combining DFT energy calculations with thermodynamic principles, an approach known as ab initio thermodynamics can be used to predict the most stable surface structures under varying environmental conditions (e.g., temperature and pressure or chemical potential of the adsorbate). researchgate.netaaqr.org This method allows for the construction of surface phase diagrams. For systems similar to 4-MBA, these calculations have been used to confirm the stability of specific monolayer structures on Au(111) as a function of the molecule's chemical potential, providing a theoretical basis for experimentally observed packing arrangements. acs.org

Molecular Dynamics (MD) Simulations of Self-Assembled Monolayers